molecular formula C14H8FNO3 B6376667 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% CAS No. 1261953-84-7

5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95%

Cat. No. B6376667
CAS RN: 1261953-84-7
M. Wt: 257.22 g/mol
InChI Key: NGLWNTPZVAIHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% (5-FCP-2-CN) is a versatile chemical compound with a wide range of applications in scientific research. 5-FCP-2-CN is a member of the phenol family and is composed of three carbon atoms, five fluorine atoms, and two nitrogen atoms. It has a molecular weight of 246.17 g/mol and a melting point of 190-192 °C. 5-FCP-2-CN has a wide range of applications in scientific research due to its unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as a substrate for various enzymes, allowing for the formation of various products. Additionally, it is believed to interact with proteins, enzymes, and other biomolecules, allowing for the detection and quantification of these molecules in biological samples.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% are not fully understood. However, it is believed to act as a substrate for various enzymes, allowing for the formation of various products. Additionally, it is believed to interact with proteins, enzymes, and other biomolecules, allowing for the detection and quantification of these molecules in biological samples.

Advantages and Limitations for Lab Experiments

5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% has several advantages for lab experiments. It is a relatively stable compound with a high purity level, making it suitable for use in sensitive experiments. Additionally, it is relatively easy to synthesize and is soluble in a variety of solvents, making it easy to work with. The main limitation of 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% is that its mechanism of action is not fully understood, making it difficult to predict the results of experiments.

Future Directions

There are several potential future directions for 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to improve the synthesis process and to develop new applications for 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95%. Additionally, further research could be conducted to develop new methods for detecting and quantifying 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% in biological samples. Finally, further research could be conducted to develop new methods for synthesizing and using 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% in various scientific research applications.

Synthesis Methods

5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% can be synthesized by a two-step process. In the first step, a reaction between 5-fluoro-3-carboxyphenol and 2-cyanoacetamide is conducted in the presence of a base such as potassium hydroxide. This reaction forms a phenol-cyanoacetamide adduct, which is then hydrolyzed in the second step to yield 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95%.

Scientific Research Applications

5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% is used in a wide range of scientific research applications. It is used as a fluorescent probe to detect and quantify the presence of proteins, enzymes, and other biomolecules in biological samples. It is also used as a substrate in enzyme assays and to study the structure and function of proteins. Additionally, 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% is used in the synthesis of other chemicals and pharmaceuticals.

properties

IUPAC Name

3-(4-cyano-3-hydroxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-12-4-10(3-11(5-12)14(18)19)8-1-2-9(7-16)13(17)6-8/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLWNTPZVAIHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684867
Record name 4'-Cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol

CAS RN

1261953-84-7
Record name 4'-Cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.